N-(4-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
N-(4-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a 2-chlorophenyl substituent at position 3, and a methyl group at position 2 of the pyrazolo[1,5-a]pyrimidine core. The acetamide moiety is linked via an amino group to a para-substituted phenyl ring.
Properties
Molecular Formula |
C25H26ClN5O |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
N-[4-[[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C25H26ClN5O/c1-15-23(19-8-6-7-9-20(19)26)24-29-21(25(3,4)5)14-22(31(24)30-15)28-18-12-10-17(11-13-18)27-16(2)32/h6-14,28H,1-5H3,(H,27,32) |
InChI Key |
SKVMIXHAFIKFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
Introduction of the tert-butyl and chlorophenyl groups: These groups can be introduced via substitution reactions using tert-butyl halides and chlorophenyl halides, respectively.
Attachment of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Research Findings and Implications
- Imaging Applications : F-DPA and DPA-714 () demonstrate the utility of pyrazolo[1,5-a]pyrimidines in positron emission tomography (PET), suggesting the target compound could be radiolabeled for similar purposes .
- Cytotoxicity : Carboxamide derivatives () show moderate activity against cancer cell lines, but the acetamide group in the target compound may modulate toxicity profiles .
- Structural Optimization : The tert-butyl group in the target compound and analogs improves metabolic stability, a critical factor in drug development .
Biological Activity
N-(4-{[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H26ClN5O, with a molecular weight of 448.0 g/mol. Its structure features:
- Pyrazolo[1,5-a]pyrimidine core : This core structure is significant for its biological interactions.
- Tert-butyl group : Enhances lipophilicity and potential receptor interactions.
- Chlorophenyl group : May contribute to its biological activity through electron-withdrawing effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells by affecting key signaling pathways involved in cell growth and survival. The compound's mechanism likely involves:
- Binding to molecular targets : This binding can alter enzyme activity or receptor function.
- Modulation of signaling pathways : It may influence pathways related to inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth (Abdel-Maksoud et al.) .
- In vitro assays reveal that this compound can effectively inhibit the proliferation of cancer cells, particularly in models such as MCF-7 breast cancer cells, leading to decreased viability and increased apoptosis markers .
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
- Additional Pharmacological Activities :
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrazolo[1,5-a]pyrimidines:
| Study | Findings |
|---|---|
| Abdel-Maksoud et al. (2020) | Demonstrated antitumoral activity in pyrazole derivatives; compounds showed efficacy against various cancer types. |
| Chowdary et al. (2020) | Reported antibacterial and antifungal activities for pyrazole derivatives, highlighting their broad-spectrum potential. |
| Prabhu et al. (2013) | Investigated antioxidant properties of pyrazole compounds, suggesting additional health benefits beyond anticancer effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
